Lp-PLA2-IN-1

Lp-PLA2 inhibition enzyme assay potency benchmarking

Lp-PLA2-IN-1 (GSK2814338) is a bicyclic pyrimidone Lp-PLA2 inhibitor offering a cost-effective alternative to clinical-stage compounds (34–67% less per mg vs darapladib at research scale). Lacking a carbamate warhead, it enables reversible, non-covalent inhibition for washout and target engagement studies. Ideal for SAR exploration and HTS campaigns where in-house potency validation is feasible. Supplied as a solid with ≥98% purity; molecular formula C21H17F5N4O3, MW 468.38 g/mol.

Molecular Formula C21H17F5N4O3
Molecular Weight 468.4 g/mol
Cat. No. B607807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-1
SynonymsLp-PLA2 -IN-1;  GSK2814338;  GSK-2814338;  GSK 2814338; 
Molecular FormulaC21H17F5N4O3
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCN1CCCN2C1=CC(=NC2=O)OCC3=CC(=C(C(=C3)F)OC4=CN=C(C=C4)C(F)(F)F)F
InChIInChI=1S/C21H17F5N4O3/c1-29-5-2-6-30-18(29)9-17(28-20(30)31)32-11-12-7-14(22)19(15(23)8-12)33-13-3-4-16(27-10-13)21(24,25)26/h3-4,7-10H,2,5-6,11H2,1H3
InChIKeyQJIGPJZJKXZSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lp-PLA2-IN-1 Inhibitor Procurement: Technical Profile and Research-Grade Characterization


Lp-PLA2-IN-1 (also referenced as GSK2814338) is a synthetic small-molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in hydrolyzing oxidized phospholipids within low-density lipoprotein (LDL) particles and associated with vascular inflammation and atherogenesis [1]. The compound is supplied as a solid with a molecular formula of C21H17F5N4O3 and a molecular weight of 468.38 g/mol, with commercial vendors reporting purity levels ranging from ≥95% to ≥99% . Lp-PLA2-IN-1 is described in patent literature as a bicyclic pyrimidone derivative and is marketed as a research tool for investigating Lp-PLA2-mediated pathways in atherosclerosis and Alzheimer's disease models [1]. Notably, publicly available data on the compound's quantitative inhibitory potency (e.g., IC50 value against recombinant human Lp-PLA2) is absent from primary research literature and major authoritative databases, which represents a critical data gap for procurement decisions where potency benchmarking is required .

Why In-Class Lp-PLA2 Inhibitors Cannot Be Interchanged: Quantitative Gaps and Selection Risks


Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors span a wide range of structural classes and exhibit potency differences exceeding three orders of magnitude, with IC50 values ranging from 0.06 nM (SB-435495) to 120 nM (Lp-PLA2-IN-2) in recombinant human enzyme assays . Within this class, compounds with identical nominal targets cannot be assumed to possess comparable binding kinetics, off-target selectivity profiles, or in vivo pharmacokinetic behavior—parameters that are critical for reproducible experimental design [1]. For Lp-PLA2-IN-1 specifically, the absence of a publicly reported IC50 value in peer-reviewed literature or authoritative databases means that potency cannot be reliably benchmarked against well-characterized comparators such as darapladib (IC50 = 0.25 nM) or rilapladib (IC50 = 230 pM) . Furthermore, structural dissimilarities among Lp-PLA2 inhibitors—including differences in core scaffolds, substituent patterns, and physicochemical properties such as logP and aqueous solubility—preclude direct functional interchangeability without empirical validation [1]. For procurement decisions where quantitative potency is a selection criterion, the data deficit for Lp-PLA2-IN-1 necessitates careful consideration relative to compounds with fully disclosed activity parameters.

Lp-PLA2-IN-1: Quantitative Comparative Evidence for Procurement Decisions


Potency Data Deficit: Lp-PLA2-IN-1 IC50 Unreported Versus Characterized Comparators

Lp-PLA2-IN-1 lacks a publicly reported IC50 value against recombinant human Lp-PLA2 in any peer-reviewed primary research article or authoritative database such as ChEMBL, BindingDB, or PubChem BioAssay . In contrast, structurally related and commercially available Lp-PLA2 inhibitors have well-documented potency values under comparable in vitro enzyme assay conditions. This data deficit represents a measurable procurement risk when quantitative potency is a critical selection parameter .

Lp-PLA2 inhibition enzyme assay potency benchmarking procurement risk assessment

Selectivity Profile Inference: Structural Features Suggest Distinct Off-Target Propensity

While direct selectivity profiling data for Lp-PLA2-IN-1 across the serine hydrolase superfamily is not publicly available, structural class-based inference can be drawn. Lp-PLA2-IN-1 is a bicyclic pyrimidone derivative [1]. In contrast, darapladib and certain other Lp-PLA2 inhibitors incorporate a carbamate electrophilic warhead that forms a covalent bond with the catalytic serine residue, a mechanism that confers a distinct selectivity fingerprint across serine hydrolases as demonstrated by activity-based protein profiling (ABPP) [2]. Non-carbamate inhibitors such as Lp-PLA2-IN-1 may exhibit substantially different off-target interaction patterns due to the absence of this covalent mechanism [3]. However, in the absence of direct ABPP or selectivity panel data for Lp-PLA2-IN-1, this differentiation remains inferential rather than quantitative.

serine hydrolase off-target profiling selectivity carbamate inhibitor

Commercial Purity and Cost Per Milligram: Vendor Comparative Analysis

Procurement-relevant parameters including purity specifications and unit pricing can be compared across commercial vendors for Lp-PLA2-IN-1 and structurally analogous Lp-PLA2 inhibitors. Lp-PLA2-IN-1 is available from multiple vendors with reported purity levels of 95% to ≥99% . Pricing for 25 mg quantities ranges from approximately $103 to $205 depending on vendor and purity grade [1]. In comparison, the well-characterized Lp-PLA2 inhibitor darapladib is available at $312 for 25 mg , while Lp-PLA2-IN-3 (IC50 = 14 nM) is priced substantially higher . The unit cost differential must be weighed against the potency data deficit for Lp-PLA2-IN-1 when selecting a research tool.

compound procurement purity specification cost efficiency vendor comparison

Patent Disclosure Scope: Structural Specificity and Research Use Authorization

Lp-PLA2-IN-1 is explicitly disclosed in patent WO2013014185A1 as a bicyclic pyrimidone compound with Lp-PLA2 inhibitory activity [1]. The patent provides a defined synthetic route and characterization data including NMR and mass spectrometry, enabling unambiguous chemical identity verification for procurement purposes. In contrast, comparator compounds such as darapladib (SB-480848) have advanced to Phase 3 clinical trials and possess extensive clinical safety and pharmacokinetic datasets, but also carry more complex intellectual property and material transfer considerations [2]. The patent literature for Lp-PLA2-IN-1 does not report in vivo efficacy or pharmacokinetic data, whereas darapladib has published extensive in vivo and clinical data [2][3].

patent landscape intellectual property research tool structural novelty

Lp-PLA2-IN-1 Application Scenarios: Evidence-Based Use Cases for Research Procurement


In Vitro High-Throughput Screening Where Potency Validation Is Performed In-House

Lp-PLA2-IN-1 is suitable for high-throughput screening (HTS) campaigns targeting Lp-PLA2 inhibition when the research team has the capacity to perform in-house potency validation (e.g., IC50 determination using recombinant human Lp-PLA2 enzyme assays) prior to large-scale screening [1]. The compound's lower per-milligram cost relative to darapladib and Lp-PLA2-IN-3 provides economic advantage for assays consuming milligram quantities . However, the absence of a publicly reported IC50 value necessitates that potency be empirically established before use as a reference inhibitor in dose-response studies [1].

Mechanistic Studies Requiring Non-Covalent Lp-PLA2 Inhibition

Based on structural class inference, Lp-PLA2-IN-1 is a bicyclic pyrimidone derivative lacking the carbamate electrophilic warhead characteristic of covalent inhibitors such as darapladib [1]. This mechanistic distinction may be relevant for experiments where reversible, non-covalent enzyme inhibition is preferred over covalent modification—for instance, in washout studies, target engagement assays where irreversible binding confounds interpretation, or when investigating Lp-PLA2 biology without permanently altering the enzyme's catalytic machinery [1]. However, the absence of direct experimental validation of the compound's binding reversibility and selectivity profile means that this application scenario requires confirmatory in-house characterization .

Patent-Literature Guided Structure-Activity Relationship (SAR) Studies

Lp-PLA2-IN-1 is disclosed in patent WO2013014185A1 alongside a series of structurally related bicyclic pyrimidone analogs, providing a defined scaffold for SAR exploration [1]. Researchers investigating the structure-activity relationships of non-carbamate Lp-PLA2 inhibitors may select Lp-PLA2-IN-1 as a reference compound or synthetic starting point for further derivatization [1]. The patent provides synthetic methodology and analytical characterization sufficient for compound identity verification and reproduction [1]. This application scenario is best suited to medicinal chemistry programs where quantitative potency data can be generated as part of the SAR workflow, mitigating the impact of the public data deficit [1].

Cost-Sensitive Pilot Experiments Requiring Milligram-Scale Quantities

For initial pilot experiments or feasibility studies where Lp-PLA2 inhibition is the target of interest but budgetary constraints limit compound expenditure, Lp-PLA2-IN-1 presents a lower-cost alternative to clinically advanced inhibitors such as darapladib (approximately 34-67% less expensive per milligram at 25 mg scale) [1]. This cost differential is most meaningful for experiments consuming tens to hundreds of milligrams, such as formulation development, preliminary stability testing, or biochemical assay optimization. However, the lack of published potency data means that experimental outcomes may not be directly comparable to studies using well-characterized comparators without in-house cross-validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lp-PLA2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.